molecular formula C10H10O3 B3059616 1(3H)-Isobenzofuranone, 7-hydroxy-4,6-dimethyl- CAS No. 10088-77-4

1(3H)-Isobenzofuranone, 7-hydroxy-4,6-dimethyl-

Cat. No.: B3059616
CAS No.: 10088-77-4
M. Wt: 178.18 g/mol
InChI Key: FCSPXCQJNMMNMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1(3H)-Isobenzofuranone, 7-hydroxy-4,6-dimethyl-” is a chemical compound with the molecular formula C11H22O2 . It is also known as 7-Hydroxy-4,6-dimethyl-3-nonanone .

Scientific Research Applications

Chemical Composition and Natural Sources

  • A derivative of 1(3H)-Isobenzofuranone was isolated from the mangrove endophytic fungus Penicillium sp., showcasing its natural occurrence and potential for cytotoxic properties against certain cell lines (Yang et al., 2013).

Chemical Synthesis and Transformations

  • Research on S-(1(3H)-isobenzofuranone-3-yl)isothiuronium bromides provides insights into the chemical transformations and potential applications in synthetic chemistry (Váňa et al., 2012).
  • Another study discussed the reactions of 3-hydroxy-1(3H)-isobenzofuranone with amines, indicating its versatility in forming prodrug compounds for drug modification (Sloan & Koch, 1985).

Bioactivity and Therapeutic Potential

  • A study on a new isobenzofuranone derivative from a marine Streptomyces sp. revealed its cytotoxic effects against various human cancer cells (Xie et al., 2012).
  • Research involving two new isobenzofuranone derivatives from Phyllanthus emblica showed significant antioxidant activity (Gao et al., 2019).

Structural and Theoretical Studies

  • A study focused on the crystal structure and theoretical aspects of isobenzofuran-1(3H)-ones, contributing to the understanding of its chemical properties and potential applications (Franca et al., 2016).

Potential in Phytotoxic and Antimicrobial Activities

  • Isobenzofuranones isolated from the endophytic fungus Hypoxylon anthochroum showed antifungal and antioomycete activities, suggesting their use in controlling plant pathogens (Sánchez-Fernández et al., 2020).
  • A benzoisofuranone derivative from Murraya koenigii exhibited antimicrobial activity, highlighting its potential in combating microbial infections (Rahman & Gray, 2005).

Future Directions

Endophytic fungi, which produce diverse bioactive compounds, have drawn tremendous attention from researchers . By increasing the yield of specific compounds with genetic engineering and other biotechnologies, endophytic fungi could be a promising, prolific source of anticancer drugs . In the future, compounds derived from endophytic fungi could increase treatment availability and cost effectiveness .

Properties

IUPAC Name

7-hydroxy-4,6-dimethyl-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-5-3-6(2)9(11)8-7(5)4-13-10(8)12/h3,11H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSPXCQJNMMNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1COC2=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356305
Record name 1(3H)-Isobenzofuranone, 7-hydroxy-4,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10088-77-4
Record name 1(3H)-Isobenzofuranone, 7-hydroxy-4,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1(3H)-Isobenzofuranone, 7-hydroxy-4,6-dimethyl-
Reactant of Route 2
1(3H)-Isobenzofuranone, 7-hydroxy-4,6-dimethyl-
Reactant of Route 3
Reactant of Route 3
1(3H)-Isobenzofuranone, 7-hydroxy-4,6-dimethyl-
Reactant of Route 4
Reactant of Route 4
1(3H)-Isobenzofuranone, 7-hydroxy-4,6-dimethyl-
Reactant of Route 5
1(3H)-Isobenzofuranone, 7-hydroxy-4,6-dimethyl-
Reactant of Route 6
1(3H)-Isobenzofuranone, 7-hydroxy-4,6-dimethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.